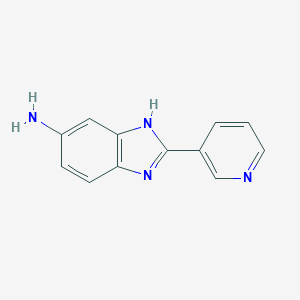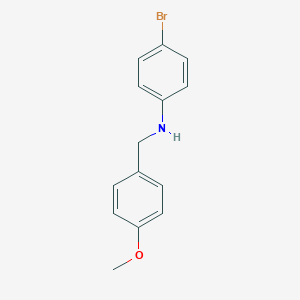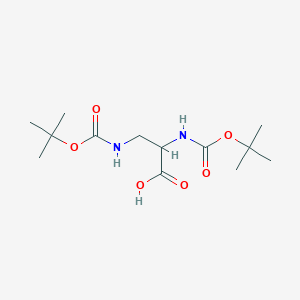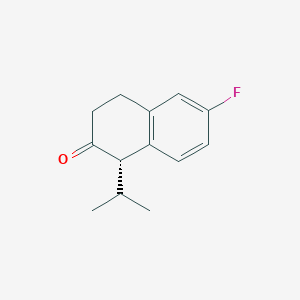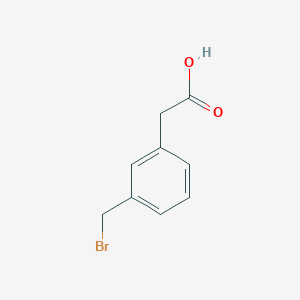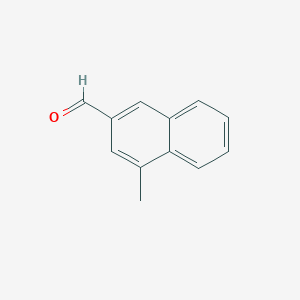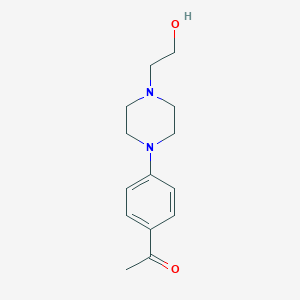![molecular formula C12H18O4 B168327 1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol) CAS No. 17977-38-7](/img/structure/B168327.png)
1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol), commonly known as PPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PPO is a glycol ether that is synthesized through a multi-step process.
Scientific Research Applications
PPO has potential applications in various fields of scientific research. It is commonly used as a solvent and a surfactant in the synthesis of nanoparticles and other materials. PPO has also been used as a stabilizer for enzymes and proteins, as well as a cryoprotectant for biological samples.
Mechanism Of Action
PPO is a glycol ether that has a hydrophilic head and a hydrophobic tail. This structure allows PPO to interact with both hydrophilic and hydrophobic molecules. PPO is known to disrupt the hydrogen bonds between water molecules, which can lead to changes in the structure and function of biological molecules.
Biochemical And Physiological Effects
PPO has been shown to have both positive and negative effects on biological systems. PPO has been used as a cryoprotectant for biological samples, as it can prevent ice crystal formation and preserve the structure and function of biological molecules. However, PPO has also been shown to have cytotoxic effects on cells at high concentrations.
Advantages And Limitations For Lab Experiments
PPO has several advantages for lab experiments. It is a versatile solvent and surfactant that can be used in the synthesis of various materials. PPO is also relatively non-toxic and has low volatility, making it easy to handle in the lab. However, PPO can be expensive and may not be readily available in some labs.
Future Directions
There are several future directions for the use of PPO in scientific research. One potential application is in the synthesis of nanoparticles for drug delivery and imaging. PPO could also be used as a stabilizer for enzymes and proteins in biotechnology applications. Further research is needed to fully understand the mechanism of action and potential applications of PPO in scientific research.
Conclusion
In conclusion, 1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol) is a glycol ether that has potential applications in various fields of scientific research. PPO is synthesized through a multi-step process and has been shown to have both positive and negative effects on biological systems. PPO has several advantages for lab experiments, but further research is needed to fully understand its potential applications.
Synthesis Methods
PPO is synthesized through a multi-step process that involves the reaction of 1,4-benzenedimethanol with propylene oxide. The reaction is catalyzed by a strong base such as potassium hydroxide or sodium hydroxide. The resulting product is then purified through distillation.
properties
CAS RN |
17977-38-7 |
|---|---|
Product Name |
1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol) |
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-[4-(2-hydroxypropoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H18O4/c1-9(13)7-15-11-3-5-12(6-4-11)16-8-10(2)14/h3-6,9-10,13-14H,7-8H2,1-2H3 |
InChI Key |
UOPQFWFWESSERS-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC=C(C=C1)OCC(C)O)O |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OCC(C)O)O |
synonyms |
1,4-Phenylenebis(2-hydroxypropyl) ether |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



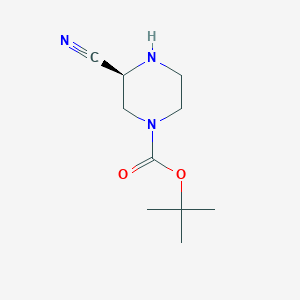
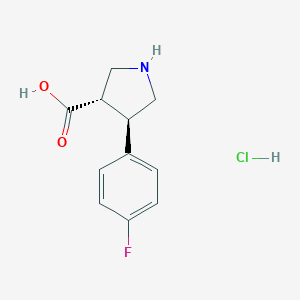
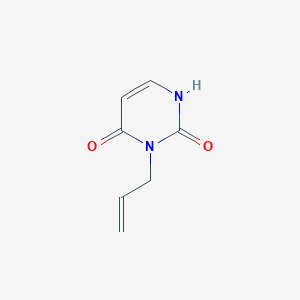
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)
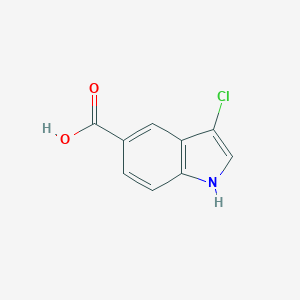
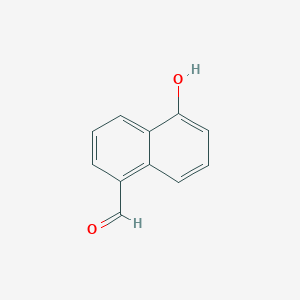
![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)
